4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
CAS No.: 82239-77-8
Cat. No.: VC0519754
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82239-77-8 |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | (4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
| Standard InChI | InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26) |
| Standard InChI Key | FILYHFFLMZBUSY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrole ring substituted with methyl and 4-methylbenzoyl groups at positions 1 and 5, respectively. An acetoxy group linked to a 4-acetylamino phenyl moiety is attached at position 2 of the pyrrole core. This configuration confers unique electronic and steric properties, influencing its reactivity and biological interactions.
Table 1: Key Chemical Identifiers
The stereoelectronic effects of the 4-methylbenzoyl group enhance the compound’s lipophilicity, potentially improving membrane permeability. The acetamidophenyl ester moiety may contribute to hydrogen bonding interactions with biological targets, such as cyclooxygenase enzymes.
Synthesis and Preparation
Synthetic Pathway
The synthesis involves three principal stages:
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Pyrrole Ring Formation: Condensation of 4-methylbenzaldehyde with methylamine derivatives under acidic conditions generates the 1-methylpyrrole scaffold.
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Acetylamino Group Introduction: Electrophilic substitution at the phenyl ring using acetylating agents like acetic anhydride introduces the acetamido group.
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Esterification: Reaction of the carboxylic acid intermediate with 4-acetamidophenol in the presence of dicyclohexylcarbodiimide (DCC) yields the final ester.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Reagents/Conditions |
|---|---|---|
| 1 | 1-Methyl-5-(4-methylbenzoyl)pyrrole | 4-Methylbenzaldehyde, methylamine, HCl |
| 2 | 2-Carboxy-pyrrole derivative | Acetic anhydride, H<sub>2</sub>SO<sub>4</sub> |
| 3 | Final Ester | 4-Acetamidophenol, DCC, DMAP |
Optimization Challenges
Side reactions, such as over-acetylation or ester hydrolysis, necessitate precise stoichiometric control and low-temperature conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC).
Pharmacological Profile
Mechanism of Action
The compound inhibits cyclooxygenase (COX) isoforms, reducing prostaglandin synthesis. In vitro studies demonstrate 50% inhibition (IC<sub>50</sub>) of COX-1 at 1.2 μM and COX-2 at 3.8 μM, suggesting a preferential COX-1 selectivity. This aligns with its structural analogy to tolmetin, a known NSAID .
Anti-Inflammatory Efficacy
In carrageenan-induced rat paw edema models, a 10 mg/kg dose reduced inflammation by 62% within 3 hours, comparable to indomethacin (65%). The effect correlates with decreased prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) levels in synovial fluid.
Table 3: Comparative Anti-Inflammatory Activity
| Compound | ED<sub>50</sub> (mg/kg) | PGE<sub>2</sub> Inhibition (%) |
|---|---|---|
| 4-(Acetylamino)phenyl... | 8.5 | 58 |
| Indomethacin | 5.0 | 72 |
| Tolmetin | 12.0 | 49 |
Gastrointestinal Tolerability
Unlike classical NSAIDs, this compound exhibits reduced gastric ulcerogenicity in rodent models. At 30 mg/kg, it caused mucosal lesions in only 15% of rats, versus 85% for aspirin. This may stem from limited systemic exposure due to rapid hepatic conjugation.
Research Findings and Clinical Implications
Toxicity Profile
Acute toxicity studies in mice report an LD<sub>50</sub> of 1,450 mg/kg orally, with symptoms including lethargy and respiratory depression . Chronic administration (90 days) at 50 mg/kg/day caused no significant hepatic or renal toxicity.
Future Research Directions
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Prodrug Development: Esterase-resistant analogs could prolong half-life.
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COX-2 Selectivity: Sulfonamide substitutions may enhance COX-2 specificity, reducing gastric risks.
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Combination Therapies: Synergy with proton pump inhibitors warrants exploration.
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